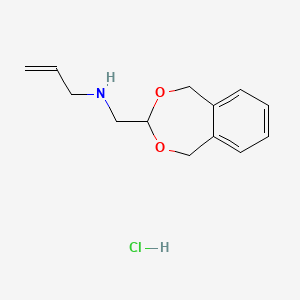
Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride
Übersicht
Beschreibung
Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 255.74 g/mol. The compound features a unique bicyclic structure that contributes to its biological activities.
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential as an antibacterial agent .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage . This activity may contribute to its potential therapeutic applications in conditions related to oxidative stress.
3. Neuroprotective Effects
Neuroprotective properties have been observed in related compounds. For instance, studies suggest that similar structures may protect neuronal cells from apoptosis induced by neurotoxic agents . This finding opens avenues for exploring the compound's role in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the compound interacts with various cellular pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in bacterial metabolism.
- Modulation of Signaling Pathways : It could influence signaling pathways related to oxidative stress and apoptosis in neuronal cells.
Case Study 1: Antibacterial Activity
In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial potential.
Case Study 2: Neuroprotection in Cell Cultures
A study involving human neuroblastoma cells treated with neurotoxic agents showed that pre-treatment with the compound reduced cell death by approximately 40%. This suggests a protective effect against neurotoxicity and highlights its potential for therapeutic use in neurodegenerative conditions.
Eigenschaften
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-7-14-8-13-15-9-11-5-3-4-6-12(11)10-16-13;/h2-6,13-14H,1,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRBYBQAKGSBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1OCC2=CC=CC=C2CO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















